molecular formula C19H21N3O4S B2699826 ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034244-82-9

ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2699826
CAS RN: 2034244-82-9
M. Wt: 387.45
InChI Key: FCYCHXDLHHSHBN-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including the compound , often involves the use of 2-aminothiazoles as a starting material . These are then used to synthesize a diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . These factors may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, thiazole itself resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Research has demonstrated the synthesis of thiazole derivatives with significant antimicrobial and antioxidant activities. Compounds synthesized in these studies showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential. The antimicrobial activity was evaluated through in vitro screening, indicating potential applications in developing new antimicrobial agents (Raghavendra et al., 2016).

Synthetic Methodologies

  • Studies on thiazole derivatives have also focused on synthetic methodologies, including the cyclization of active methylene isocyanides with α-oxodithioesters to synthesize 4-methylthio-5-acylthiazoles and 4-ethoxycarbonyl-5-acylthiazoles. These synthetic routes offer new ways to prepare thiazoles, which could be beneficial in pharmaceutical chemistry and materials science (Swaroop et al., 2020).

Molluscicidal Properties

  • Novel thiazolo[5,4-d]pyrimidines with significant molluscicidal properties were synthesized, indicating potential applications in controlling snails that are intermediate hosts for schistosomiasis. This research underscores the potential of thiazole derivatives in developing environmentally friendly pesticides (El-bayouki & Basyouni, 1988).

Antitumor Activity

  • Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity against human tumor cell lines. The results showed potential anticancer activity, highlighting the promise of thiazole derivatives in oncological research and therapy development (El-Subbagh et al., 1999).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, thiazole derivatives are known to induce biological effects through various targets .

Future Directions

Thiazole derivatives, including the compound , have shown promising therapeutic roles, suggesting they could be further explored for potential medical applications . Researchers are working on the design and structure–activity relationship of bioactive molecules, which could lead to the development of new drugs .

properties

IUPAC Name

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-25-18(24)13-5-6-14-16(13)21-19(27-14)22-17(23)12-7-8-20-15(9-12)26-10-11-3-4-11/h7-9,11,13H,2-6,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCHXDLHHSHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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